Cyrene™

Description

The exact mass of the compound Cyrene™ is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyrene™ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyrene™ including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

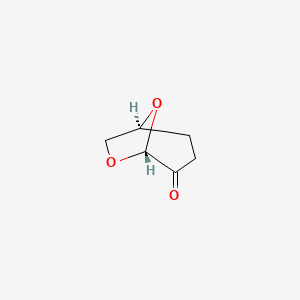

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h4,6H,1-3H2/t4-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIRALQRTSITMI-UJURSFKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2OCC1O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]2OC[C@H]1O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450332 | |

| Record name | (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53716-82-8 | |

| Record name | (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,5R)-6,8-Dioxabicyclo(3.2.1)octan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Production Methodologies of Dihydrolevoglucosenone

The production of Cyrene™ is predominantly achieved through a two-step process originating from cellulose (B213188), a readily available biomass feedstock mdpi.comresearchgate.netencyclopedia.pubunimi.itnih.gov.

Step 1: Production of Levoglucosenone (B1675106) (LGO)

Acid Catalysis: The use of acid solutions or solid acid catalysts during pyrolysis is common. Acids like phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄) have been employed, often in conjunction with impregnation or hydrothermal pre-treatment of the biomass feedstock mdpi.comrsc.orgencyclopedia.pubnih.govresearchgate.net.

Pyrolysis Conditions: Methods vary from direct pyrolysis of cellulose with catalysts to pyrolysis in liquid or gas phases mdpi.comencyclopedia.pub. Microwave-assisted pyrolysis and hydrothermal treatments have also been investigated to improve LGO yield mdpi.com.

Yields: LGO yields can range significantly depending on the specific method, with reported values varying from approximately 21% to over 53% on a carbon basis mdpi.comresearchgate.net. The Circa Group patented a method involving catalytic pyrolysis of biomass using phosphoric acid in sulfolane, achieving LGO yields of around 40% rsc.orgnih.gov.

Step 2: Catalytic Hydrogenation of Levoglucosenone to Cyrene™

The second step involves the catalytic hydrogenation of LGO to dihydrolevoglucosenone (Cyrene™) mdpi.comrsc.orgencyclopedia.pubunimi.itnih.govresearchgate.netosti.govsemanticscholar.orgrsc.org. This hydrogenation is typically highly selective, with reported yields often exceeding 90% and frequently reaching over 99% mdpi.comencyclopedia.pub.

Catalysts: Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used and highly effective for this hydrogenation mdpi.comencyclopedia.pubnih.govsemanticscholar.org. Other catalysts such as Pd/Al₂O₃, Rh-based, and Zr catalysts have also been explored nih.govsemanticscholar.org.

Solvents and Conditions: The hydrogenation can be carried out under various conditions, including low or high pressure (e.g., 3–80 bar) at room temperature mdpi.com. Common solvents include ethyl acetate (B1210297), tetrahydrofuran (B95107) (THF), or non-toxic alternatives like TMO (trimethyl orthoformate) mdpi.comencyclopedia.pub. Formic acid is also considered as a greener hydrogen source mdpi.comencyclopedia.pub.

Advanced Methods: Research is ongoing to develop more sustainable and efficient production methods, including continuous processes and enzymatic hydrogenation nih.govresearchgate.net.

Table 1: Key Synthesis Parameters for Dihydrolevoglucosenone (Cyrene™)

| Step | Precursor | Primary Catalyst(s) | Common Solvent(s) | Typical Conditions | Reported Yields (LGO to Cyrene™) | Notes |

| 1 | Cellulose / Biomass | Acids (e.g., H₃PO₄, H₂SO₄), Solid acid catalysts | Sulfolane, others | Catalytic Pyrolysis | Variable (21-53% for LGO) | First step, often the main limitation; yields depend heavily on method. |

| 2 | Levoglucosenone (LGO) | Pd/C, Pd/Al₂O₃, Rh-based, Zr catalysts | Ethyl acetate, THF, TMO | Hydrogenation (low/high pressure, RT) | >90% to >99% | Highly selective; formic acid can be used as a hydrogen source. |

Techno Economic Analysis of Production Processes

The economic viability of Cyrene™ production is crucial for its widespread adoption as a sustainable solvent. While currently more expensive than some traditional solvents, efforts are focused on reducing production costs to achieve parity nih.govacs.orgutwente.nlrsc.org.

Production Costs: Estimated production costs for Cyrene™ are around $3 per kilogram or approximately 2 € per kilogram nih.govacs.orgutwente.nlrsc.orgrsc.org. These figures place it in a similar cost bracket to established solvents like DMSO, with aspirations to become comparable to DMF and NMP nih.govacs.orgutwente.nlrsc.org.

Production Capacity: The Circa Group, a key producer, has announced a production capacity of 1 kiloton per annum, with goals to reach 80,000 metric tons per annum (mtpa) of global offtake capacity by 2030 acs.orgutwente.nlrsc.orgresearchgate.net. This scaling up is essential for meeting industrial demand.

Market Trends: The market is characterized by increasing R&D to optimize production processes and enhance efficiency. As regulatory pressures on hazardous solvents intensify, Cyrene™ is well-positioned to capture market share in sectors like pharmaceuticals, cosmetics, and agrochemicals due to its favorable environmental and safety profile usdanalytics.commarketresearchfuture.com.

Table 2: Techno-Economic Overview of Cyrene™ Production

| Metric | Value | Source/Notes |

| Estimated Production Cost | ~$3/kg or ~2 €/kg | nih.govacs.orgutwente.nlrsc.orgrsc.org |

| Target Cost Comparison | Comparable to DMSO/DMF/NMP | nih.govacs.orgutwente.nlrsc.org |

| Current Production Capacity | 1 kton per annum (announced) | acs.orgutwente.nlresearchgate.net |

| Future Offtake Goal | 80,000 mtpa by 2030 | rsc.org |

| Key Cost Drivers | Feedstock price, catalyst price | rsc.org |

| Market Growth Driver | Demand for sustainable/eco-friendly solvents | usdanalytics.commarketresearchfuture.com |

| Economic Potential | Replacement for petrochemicals | usdanalytics.comosti.govmarketresearchfuture.comrsc.org |

Compound List:

Dihydrolevoglucosenone (Cyrene™)

Levoglucosenone (B1675106) (LGO)

Levoglucosan (LGA)

Dimethyl sulfoxide (B87167) (DMSO)

N-methylpyrrolidone (NMP)

N,N-dimethylformamide (DMF)

N,N-dimethylacetamide (DMA)

Ethyl acetate (B1210297)

Tetrahydrofuran (B95107) (THF)

TMO (Trimethyl orthoformate)

Formic acid

Sulfolane

Fundamental Chemical Investigations and Reactivity Studies of Dihydrolevoglucosenone

Structural Elucidation and Stereochemical Characterization

Dihydrolevoglucosenone possesses a bicyclic structure that dictates many of its chemical properties. Its synthesis typically involves the hydrogenation of levoglucosenone (B1675106) (LGO), which is obtained from the pyrolysis of lignocellulosic biomass wikipedia.orgrsc.org.

Role of Intramolecular Acetal (B89532) Functionality in Chemical Behaviorresearchgate.netcarlroth.com

A significant feature of DHLE's structure is the intramolecular acetal functionality. This acetal group plays a crucial role in its chemical behavior. Like common acetals, DHLE is generally stable under basic conditions nih.govrsc.org. However, this functionality also renders it susceptible to reactions under strongly acidic conditions nih.govrsc.org. Furthermore, the ketone group within the molecule can readily react with water to form a geminal diol. This equilibrium with its hydrate (B1144303) significantly increases the molecule's polarity and introduces two additional hydrogen-donor groups, influencing its solvent properties and interactions with other molecules nih.govresearchgate.netrsc.orgrsc.orgacs.org. The formation of this geminal diol is a unique characteristic that contributes to Cyrene's ability to act as a switchable hydrotrope and its tunable hydrophilic/hydrophobic properties acs.org.

Intrinsic Reactivity Profiles

The reactivity of Dihydrolevoglucosenone is influenced by its functional groups and structural features, making it amenable to various chemical transformations while also defining its stability limits.

Behavior under Varied pH Conditions (Acidic and Basic Environments)researchgate.net

Dihydrolevoglucosenone exhibits differential stability across varying pH conditions. It is noted for its stability in basic environments, a characteristic shared with common acetals nih.govrsc.org. Conversely, DHLE demonstrates marked reactivity in drastic acidic environments nih.govrsc.org. The presence of the geminal diol moiety formed in the presence of water can also contribute to slightly acidic conditions (pH 3.5–4.5) due to the acidic nature of this species rsc.org. While generally stable, it can react with inorganic bases via an aldol (B89426) condensation mechanism wikipedia.org.

Reactivity with Common Oxidizing and Reducing Agentsresearchgate.net

Cyrene shows significant reactivity towards strong oxidizing and reducing agents nih.govrsc.org. For instance, it readily reacts with oxidants such as hydrogen peroxide, even at room temperature wikipedia.orgresearchgate.net. Metal-catalyzed reduction reactions are also known to occur with DHLE researchgate.netrsc.org. These reactions highlight the susceptibility of DHLE's functional groups to redox transformations.

Studies on Dimerization Pathwaysrsc.org

Under certain conditions, particularly in the presence of bases, Dihydrolevoglucosenone can undergo self-condensation, leading to the formation of dimeric products rsc.orgacs.orgbeilstein-journals.org. This aldol condensation pathway is a notable aspect of its reactivity, especially when considering its use as a solvent or reactant. To mitigate dimerization, reactions involving DHLE sometimes employ aldehydes that are more reactive than ketones or are conducted under controlled conditions to minimize side reactions rsc.org. The formation of dimers has also been observed for Cyrene's geminal diol acs.orgresearchgate.net.

Compound Name Table

| Common Name | IUPAC Name |

| Cyrene™ / Cyrene | Dihydrolevoglucosenone |

| Dihydrolevoglucosenone (DHLE) | (1R,5S)-7,8-Dioxabicyclo[3.2.1]octan-2-one wikipedia.org |

| Levoglucosenone (LGO) | 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one frontiersin.orgbeilstein-journals.orgosti.gov |

| NMP | N-methyl-2-pyrrolidone |

| DMF | N,N-dimethylformamide |

| DMSO | Dimethyl sulfoxide (B87167) |

| DMAc | N,N-dimethylacetamide |

| LGO | Levoglucosenone |

| LGOL | Levoglucosanol |

| THFDM | Tetrahydro-2,5-furan-dimethanol |

| HTO | 1,2,6-Hexanetriol |

| 1,6-HDO | 1,6-Hexanediol |

| 1256HT | Hexane-1,2,5,6-tetrol |

Derivative Synthesis and Chemical Functionalization

The chemical versatility of Dihydrolevoglucosenone stems from its reactive ketone group and the inherent structural features of its bicyclic furanone core. These attributes enable the facile synthesis of various derivatives, which in turn exhibit distinct reactivities and properties, expanding the utility of this bio-based molecule.

Synthesis and Analysis of Oxime Derivatives

The ketone moiety of Dihydrolevoglucosenone readily undergoes condensation reactions with hydroxylamine (B1172632) or its salts to form oximes. These oxime derivatives serve as crucial intermediates for further chemical transformations, including rearrangements and functionalizations. The synthesis typically involves reacting Dihydrolevoglucosenone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297), in a suitable solvent system rsc.orgresearchgate.netajol.infomdpi.com. The resulting oximes can exist as geometric isomers (E/Z), influenced by steric and electronic factors during formation rsc.orgmdpi.com.

Analysis of these oxime derivatives relies heavily on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry, to confirm their structure and purity rsc.orgresearchgate.netajol.info.

Spectroscopic characterization provides detailed insights into the structural features of Dihydrolevoglucosenone oximes. ¹H NMR spectra typically reveal characteristic signals for the protons of the Dihydrolevoglucosenone ring, alongside the proton of the oxime hydroxyl group, which is often observable as a broad singlet and is exchangeable with deuterium (B1214612) ajol.info. ¹³C NMR spectroscopy elucidates the carbon framework, with distinct signals for the carbonyl carbon (typically around δ 183 ppm) and the imine carbon (C=N, around δ 147 ppm) for general oximes ajol.info. More specific studies on Cyrene oximes have identified variations in the chemical shifts of C1 and C2 carbons depending on the nature of the oxime substituent, reflecting electronic and structural changes within the molecule rsc.orgresearchgate.netresearchgate.net.

IR spectroscopy confirms the presence of key functional groups. The hydroxyl group of the oxime typically exhibits a broad absorption band in the region of 3200–3400 cm⁻¹ ajol.info. The characteristic C=N stretching vibration of the oxime is observed around 1650 cm⁻¹ rsc.orgresearchgate.net. For comparison, Dihydrolevoglucosenone itself shows carbonyl absorption bands in the IR spectrum, while its isomer, iso-Cyrene, exhibits a single carbonyl band at a slightly different frequency anu.edu.au.

Crystallographic studies, primarily using X-ray diffraction, have been instrumental in understanding the solid-state structures of various Dihydrolevoglucosenone oxime derivatives rsc.orgresearchgate.netrsc.orgresearchgate.net. These investigations have revealed how structural parameters, such as the N–OR bond distance and the C2=N–O bond angle, change systematically with the electron-withdrawing nature of the OR substituent on the oxime nitrogen rsc.orgresearchgate.netrsc.org. Notably, unique to Cyrene oximes, an increase in the length of the fissile C1–C2 bond was observed, correlating with changes in ¹³C–¹³C coupling constants, which provides insights into the electronic structure and the predisposition towards specific reaction pathways rsc.orgresearchgate.netrsc.org.

Table 1: Representative Spectroscopic Data for Dihydrolevoglucosenone Oxime Derivatives

| Technique | Observation | Reference(s) |

| ¹H NMR | Signals for ring protons; Oxime OH proton (δ ~10.86 ppm, singlet, exchangeable); Aromatic protons (δ ~7.32–8.12 ppm); Aromatic amine protons (δ ~6.76 ppm) [for general oximes] | ajol.info |

| ¹³C NMR | Carbonyl carbon (δ ~183 ppm); Imine carbon (C=N, δ ~147 ppm); Aromatic carbons (δ ~127–139 ppm) [for general oximes]; C1 and C2 carbons show variable shifts depending on substituent [specific to Cyrene oximes] | rsc.orgresearchgate.netajol.inforesearchgate.net |

| IR (KBr) | O–H stretching (broad, ~3200–3400 cm⁻¹); C=N stretching (~1650 cm⁻¹) | ajol.info |

| Crystallography | N–OR bond lengthening; C2=N–O bond angle decrease; Fissile C1–C2 bond lengthening with increasing electron demand of OR substituent; Correlation with ¹³C–¹³C coupling constants. | rsc.orgresearchgate.netrsc.orgresearchgate.net |

Dihydrolevoglucosenone oximes are known to undergo an "abnormal" Beckmann rearrangement, distinct from the typical pathway that leads to amides rsc.orgresearchgate.netresearchgate.netechemi.com. This abnormal reaction, often termed Beckmann fragmentation, leads to nitriles and involves the cleavage of the carbon–carbon bond adjacent to the imino carbon rsc.orgresearchgate.netechemi.com. The presence of two proximate oxygen atoms within the Dihydrolevoglucosenone structure, particularly on the carbon anti to the oxime nitrogen, plays a critical role in promoting this fragmentation pathway, often manifesting as a Grob fragmentation rsc.orgresearchgate.net.

The mechanism of the normal Beckmann rearrangement involves the migration of the anti-substituent to the nitrogen atom after the oxime oxygen becomes a good leaving group, forming a nitrilium ion intermediate that is subsequently hydrolyzed to an amide echemi.commasterorganicchemistry.comstackexchange.com. In contrast, the abnormal Beckmann reaction, or Beckmann fragmentation, proceeds via the formation of a carbocation intermediate. This carbocation then undergoes heterolytic cleavage of the carbon–carbon bond anti to the leaving group, yielding a nitrile rsc.orgechemi.comstackexchange.com. Computational studies using Natural Bond Orbital (NBO) analysis support an electronic structure involving n(O) → σC1–C2 and σC1–C2 → σN–O orbital interactions, which are crucial for facilitating the C–C bond cleavage in Cyrene oximes rsc.orgresearchgate.netrsc.org. Grob fragmentation itself is an elimination reaction that breaks an aliphatic chain into three fragments, often initiated by the formation of a carbocation stabilized by a heteroatom rsc.orgwikipedia.org.

The nature of the substituent (OR) attached to the oxime oxygen significantly influences the reaction pathway and the structural parameters of Dihydrolevoglucosenone oximes rsc.orgresearchgate.netrsc.org. As the electron-withdrawing capability of the OR group increases (e.g., from an acetate to a dinitrophenyloxy group), several structural changes are observed in the ground state of the oxime. These include a lengthening of the N–OR bond distance and a decrease in the C2=N–O bond angle, which are consistent with changes seen in oximes undergoing the normal Beckmann rearrangement rsc.orgresearchgate.netrsc.org.

Crucially, for Cyrene oximes, an increase in the length of the fissile C1–C2 bond is observed, which correlates with a decrease in the ¹³C–¹³C 1-bond coupling constants as the electron demand of the OR substituent increases rsc.orgrsc.org. These observations collectively support a divergence in the reaction mechanism for the normal versus abnormal Beckmann reactions, with the Cyrene scaffold exhibiting unique electronic and structural properties that favor fragmentation pathways rsc.orgrsc.org. Computational studies further corroborate these findings, highlighting the role of specific orbital interactions in governing reactivity rsc.orgresearchgate.netrsc.org.

Mechanistic Studies of Abnormal Beckmann Rearrangement and Grob Fragmentation

Development and Comparison of Analogues (e.g., iso-Cyrene)

Beyond the direct functionalization of Dihydrolevoglucosenone, the development of structural analogues has also been a focus of research. Iso-Cyrene has emerged as a significant analogue, being the pseudo-enantiomer of Cyrene™ anu.edu.aupublish.csiro.auresearchgate.netresearchgate.net. It is synthesized from iso-levoglucosenone (iso-LGO), which is itself derived from levoglucosenone anu.edu.aupublish.csiro.auresearchgate.netresearchgate.net.

Comparisons between Cyrene and iso-Cyrene reveal subtle yet important differences in their physicochemical properties, suggesting complementary roles as solvents anu.edu.auresearchgate.netpublish.csiro.au. For instance, COSMO-RS calculations indicate that iso-Cyrene possesses molecular size and surface charges very similar to Cyrene, potentially allowing it to substitute Cyrene in applications where miscibility with water is undesirable due to its smaller dipole moment anu.edu.au. Furthermore, their infrared spectra differ, with Cyrene exhibiting two carbonyl absorption bands while iso-Cyrene shows a single band, reflecting distinct relationships between their respective ketone carbonyl groups and internal acetals anu.edu.au. These differences suggest that iso-Cyrene could offer unique advantages or complementary effects in specific chemical transformations or solvent applications.

Functionalization through Specific Chemical Transformations (e.g., Ethylene (B1197577) Glycol Reaction to Cygnet 0.0)

Dihydrolevoglucosenone can undergo functionalization to yield more stable derivatives, such as the Cygnet class of solvents nih.gov. A prominent example is Cygnet 0.0, which is prepared by protecting the ketone functionality of Cyrene™ with ethylene glycol nih.govnih.gov. This transformation typically involves reacting Dihydrolevoglucosenone with ethylene glycol in the presence of an acid catalyst, such as KSF200 or p-toluenesulfonic acid (TsOH), under heating conditions (e.g., 100 °C for one hour) . This reaction yields Cygnet 0.0 with good efficiency, with reported yields of 85% .

The protection of the ketone group as an acetal in Cygnet 0.0 enhances the stability of the molecule, particularly under acidic conditions where the free ketone of Cyrene™ might be less stable nih.gov. This increased stability makes Cygnet derivatives more inert and suitable for a broader range of reaction conditions, potentially reducing side reactions with catalysts compared to Cyrene itself nih.govnih.gov.

Table 2: Functionalization of Dihydrolevoglucosenone (Cyrene™) to Cygnet 0.0

| Reactants | Product | Catalyst | Conditions | Yield | Reference(s) |

| Dihydrolevoglucosenone (Cyrene™), Ethylene Glycol | Cygnet 0.0 | Acid catalyst (e.g., KSF200, TsOH) | 100 °C, 1 hour | 85% |

Computational Chemistry and Theoretical Modeling of Dihydrolevoglucosenone

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of Cyrene™ at the molecular level.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It allows for the calculation of various molecular properties based on the electron density. DFT has been employed to study Cyrene™ to understand its behavior as a solvent and its interactions with other molecules. researchgate.netdiscovery.csiro.au

Calculation of Dipole Moments

The dipole moment is a measure of the polarity of a molecule. For solvents, a significant dipole moment often correlates with the ability to dissolve polar compounds. Theoretical calculations are crucial for determining the dipole moment of molecules like Cyrene™.

Recent studies have presented different calculated dipole moments for Cyrene™ based on various molecular models. For instance, one molecular dynamics study reported a dipole moment of 5.2 D for the GROMOS model of Cyrene™. acs.org Other research has highlighted that the significant dipole moment of cyclohexanone (B45756) (CHO) at 2.75 D leads to substantial Keesom and Debye interactions with Cyrene™. acs.org In contrast, toluene (B28343) and cyclopentyl methyl ether (CPME) have much lower dipole moments of 0.37 D and 1.27 D, respectively. acs.org The Kamlet–Abboud–Taft parameters also indicate that Cyrene™ is aprotic with a dipolarity (π* value) similar to highly dipolar aprotic solvents like NMP, DMF, and sulfolane. researchgate.net

| Compound | Dipole Moment (D) | Model/Method |

|---|---|---|

| Cyrene™ (GROMOS model) | 5.2 | Molecular Dynamics |

| Cyclohexanone (CHO) | 2.75 | - |

| Toluene | 0.37 | - |

| Cyclopentyl methyl ether (CPME) | 1.27 | - |

Natural Bond Orbital (NBO) Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and delocalization effects within a molecule. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals.

For derivatives of Cyrene™, specifically Cyrene oximes, NBO analysis has been used to understand their electronic structure. rsc.orgrsc.org These computational studies support an electronic structure involving localized orbital interactions, specifically n(O) → σC1–C2 and σC1–C2 → σN–O. rsc.orgrsc.org This indicates a donation of electron density from the lone pair of an oxygen atom to the antibonding orbital of the adjacent C1-C2 bond, and from the C1-C2 bonding orbital to the antibonding orbital of the N-O bond. rsc.org This analysis helps to explain the reactivity and stability of these compounds. rsc.org

Investigation of Orbital Energies and Interaction Energies

The investigation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and electronic properties. libretexts.orglibretexts.orgtcd.ie

In the context of Cyrene™-based nanofluids, DFT has been used to study the interaction between Cyrene™ and single-walled carbon nanotubes (SWCNTs). researchgate.net The calculations revealed that the HOMO-LUMO energy gap of the Cyrene™/SWCNT system is reduced as the Cyrene™ molecule approaches the surface of the SWCNT. researchgate.net This reduction in the energy gap suggests a more stable nanofluid system. researchgate.net Furthermore, reduced density gradient (RDG) analysis indicated that weak van der Waals (vdW) interactions, primarily through X…π interactions, are the main driving force between the solvent and the SWCNT. researchgate.net Quantum chemical calculations have also shown that selective extraction mechanisms involving Cyrene™ are due to variations in van der Waals forces between the solvent and the components being separated. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org This technique allows for the prediction of macroscopic properties from the collective behavior of the constituent particles.

Prediction of Vapor-Liquid Equilibria

Vapor-liquid equilibria (VLE) data are essential for the design and optimization of many chemical processes, including distillation. arxiv.org Due to a scarcity of experimental data for Cyrene™, MD simulations have become a valuable tool for predicting its VLE. acs.orgresearchgate.net

Recent studies have employed MD simulations with robust force fields like GROMOS and AA-OPLS to predict the VLE of Cyrene™. acs.org By simulating a system with both liquid and vapor phases in equilibrium, researchers can determine properties such as vapor and liquid densities at different temperatures. acs.org These simulations have covered a wide temperature range (300–700 K) and have been used to predict critical properties. acs.orgnih.gov One study predicted a critical temperature of 801 K, a critical pressure of 81.04 bar, and a critical density of 415.389 kg/m ³. acs.orgnih.gov

| Property | Predicted Value |

|---|---|

| Critical Temperature (Tc) | 801 K |

| Critical Pressure (Pc) | 81.04 bar |

| Critical Density (ρc) | 415.389 kg/m³ |

These computational predictions are crucial for understanding the phase behavior of Cyrene™ under various conditions, supporting its application in industrial processes. nih.gov

Elucidation of Fluid Dynamics and Transport Properties

Computational studies, particularly molecular dynamics (MD) simulations, have been instrumental in characterizing the fluid dynamics and transport properties of Cyrene™. These simulations provide a molecular-level understanding that complements experimental data.

Molecular dynamics simulations have been employed using force fields like GROMOS and all-atom optimized potentials for liquid simulations (AA-OPLS) to predict key physical properties. nih.gov For instance, the density of Cyrene™ has been predicted with a high degree of accuracy, with deviations from experimental values being as low as 0.32% depending on the model used. nih.gov Experimental measurements have determined the density and dynamic viscosity of pure Dihydrolevoglucosenone (DLG) across a temperature range of 293.15 K to 353.15 K. researchgate.netacs.orgacs.org

Nonequilibrium molecular dynamics (NEMD) simulations have also been utilized to predict the viscosity of Cyrene™. nih.gov Furthermore, MD simulations have been used to determine diffusion coefficients over a wide range of temperatures, providing a comprehensive view of the solvent's transport behavior. nih.gov These computational characterizations address significant knowledge gaps regarding the thermodynamic and transport properties of this bio-based solvent. nih.govresearchgate.net

| Temperature (K) | Density (g·cm–3) | Dynamic Viscosity (mPa·s) |

|---|---|---|

| 293.15 | 1.2505 | 15.4 |

| 298.15 | 1.2464 | 12.5 |

| 303.15 | 1.2423 | 10.2 |

| 313.15 | 1.2341 | 7.2 |

| 323.15 | 1.2259 | 5.3 |

| 333.15 | 1.2177 | 4.0 |

| 343.15 | 1.2095 | 3.1 |

| 353.15 | 1.2013 | 2.5 |

Modeling of Intermolecular Interactions and Solvation Shell Dynamics

The characterization of solvation shells is fundamental to understanding complex formation and reactivity in solution. nih.gov In the context of Cyrene™, modeling efforts have focused on elucidating the nature of intermolecular interactions and the dynamics of solvation shells around solutes.

Quantum chemical calculations have shown that the selective extraction mechanism observed with Cyrene™ is due to variations in van der Waals forces between the solvent and the target components. researchgate.net The analysis of radial distribution functions derived from molecular simulations is a key technique used to describe the structure of solvation shells. researchgate.netbiotite-python.org

The dynamics of these solvation shells, including the exchange of solvent molecules, is a critical step in chemical reactions. nih.gov For instance, molecular dynamics simulations have been used to investigate the influence of molecular structure on transport properties and the hydrogen bond network. researchgate.net These simulations can also shed light on molecular exchange mechanisms between functional groups and the surrounding aqueous phase. researchgate.net The presence of strong intermolecular hydrogen bonding in Cyrene™ has been inferred from spectroscopic data, which suggests the formation of ordered structures like dimers or trimers. ukdiss.com

Solvation Mechanism Studies

COSMO-RS Modeling for Thermodynamic Property Prediction

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting the thermodynamic properties of liquid mixtures. wikipedia.orgresearchgate.netnih.gov This model calculates the chemical potential of molecules in a liquid, which then serves as a basis for determining other properties like activity coefficients, solubility, and vapor pressure. wikipedia.org

COSMO-RS has been successfully applied to Cyrene™ to understand its behavior as a solvent. A key application has been in rationalizing the solubility of hydrophobic compounds in mixtures of water and Cyrene™. researchgate.netwhiterose.ac.ukua.ptua.ptresearchgate.net It has been demonstrated that COSMO-RS can accurately predict these solubilities across the entire composition range, from pure water to pure Cyrene™. researchgate.netua.ptua.ptresearchgate.net

Prediction of Solute Activity Coefficients in Diverse Systems

A crucial parameter in determining solubility is the solute's activity coefficient. COSMO-RS provides a method for predicting these coefficients. whiterose.ac.uk The solubility of a solute can be estimated when its melting properties are known, by coupling a Gibbs excess free energy model that can predict the solute's activity coefficient in the liquid mixture. whiterose.ac.uk

For Cyrene™, COSMO-RS has been used to predict the activity coefficient of solutes, which is then used iteratively to calculate the solute's solubility. whiterose.ac.uk In related studies, the Universal Quasichemical (UNIQUAC) model has been used to correlate the liquid-liquid equilibrium data of ternary systems containing Cyrene™, which also relies on activity coefficients. acs.orgutwente.nl For example, the selectivity of Cyrene™ in separating various organic compounds has been determined, and this selectivity is influenced by the activity coefficients of the solutes in the Cyrene™ phase. acs.org

| Solute | Selectivity |

|---|---|

| Cyclohexanol | 61.4 ± 4.33 |

| Cyclohexanone | 44.1 ± 8.63 |

| Toluene | 12.0 ± 0.89 |

| Cyclopentyl methyl ether | 6.4 ± 0.08 |

Understanding Co-solvency Effects in Mixed Solvent Systems (e.g., Water/Dihydrolevoglucosenone)

Co-solvency is a phenomenon where the addition of a third component (a co-solvent) to a solvent system enhances the solubility of a poorly soluble substance. wisdomlib.org The mixture of water and Cyrene™ exhibits interesting co-solvency effects. researchgate.netresearchgate.net

COSMO-RS has been a key tool in understanding these effects. researchgate.netwhiterose.ac.ukua.ptua.ptresearchgate.net It has been shown that when small amounts of water are added to Cyrene™, water acts as a co-solvent. whiterose.ac.ukua.ptua.ptresearchgate.net The model predicts that water preferentially interacts with the solute as a hydrogen bond acceptor, which in turn maximizes the interactions with Cyrene™ and leads to an increase in the solubility of hydrophobic substances. whiterose.ac.ukua.ptua.ptresearchgate.net Interestingly, the ketone form of Cyrene™ is predicted to be the primary driver of its hydrotropic ability. researchgate.netwhiterose.ac.ukua.ptresearchgate.net This indicates that hydrotropy and co-solvency can occur in the same system depending on the concentration. whiterose.ac.uk

Analysis of Hydrogen Bonding Networks

The presence and nature of hydrogen bonding networks significantly influence the properties of solvent systems. In mixtures of Cyrene™ and water, a strong hydrogen bond network is formed. whiterose.ac.uk The addition of water to Cyrene™ leads to an increase in the density of the mixture, which is attributed to the strong engagement of the formed geminal diol in hydrogen bonding. whiterose.ac.uk

Computational studies using COSMO-RS have been employed to analyze these interactions. For instance, in a water/Cyrene™ mixture, the presence of a solute can dramatically affect the total hydrogen bonding energy of water, especially at low water concentrations. whiterose.ac.uk This suggests that water forms strong hydrogen bonds with the solute. whiterose.ac.uk In contrast, the total hydrogen bonding interaction energy of Cyrene™ is not significantly affected by the presence of the solute. whiterose.ac.uk Spectroscopic evidence, such as the observation of a doublet in the IR spectrum of Cyrene™, is consistent with the presence of intense intermolecular hydrogen bonding interactions. ukdiss.com

Surface Interaction Modeling

Dihydrolevoglucosenone Interactions with Carbon Nanomaterials (e.g., Single-Walled Carbon Nanotubes)

Cyrene™ has been identified as an effective medium for the dispersion of carbon nanomaterials, including single-walled carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs). swan.ac.uk It can produce stable suspensions of nanotubes at relatively high concentrations without the need for surfactants. swan.ac.ukfrontiersin.org This capability is attributed to the interactions between the Cyrene™ molecules and the graphitic surface of the nanotubes. nih.gov

Computational studies using Density Functional Theory (DFT) have been conducted to investigate the microstructure formed by Cyrene™ on the surface of SWCNTs. researchgate.net These theoretical models examine the orbital energies and the influence of interaction energy on the van der Waals (vdW) forces between Cyrene™ and the nanotubes. researchgate.net The stability of Cyrene™ nanofluids containing SWCNTs has been linked to weak van der Waals interactions, specifically X...π interactions between the solvent and the nanotubes. swan.ac.ukfrontiersin.org Transmission Electron Microscopy (TEM) analysis has shown that Cyrene™ effectively debundles SWCNT aggregates into individual ropes, leading to better dispersion quality compared to conventional solvents like N-Methyl-2-pyrrolidone (NMP). swan.ac.uk This efficient dispersion capability makes Cyrene™ a promising green solvent for fabricating materials such as buckypapers and polymer-nanotube composite membranes. swan.ac.uk

Table 2: Dispersion of Single-Walled Carbon Nanotubes (SWCNTs) in Cyrene™ vs. NMP

| Solvent | Achieved SWCNT Concentration | Stability | Reference |

|---|---|---|---|

| Cyrene™ | 0.27 mg mL⁻¹ | Stable for up to six months | |

| Cyrene™ | 0.038 mg mL⁻¹ | - | swan.ac.uk |

| N-Methyl-2-pyrrolidone (NMP) | 0.013 mg mL⁻¹ | - | swan.ac.uk |

Application of DLVO Theory for Nanomaterial Dispersions and Stability

The stability of colloidal dispersions of nanomaterials in a liquid medium is often described by the Derjaguin, Landau, Verwey, and Overbeek (DLVO) theory. nih.govtaylorandfrancis.comnumberanalytics.com This theory models the total interaction potential between particles as a balance of attractive van der Waals forces and repulsive electrostatic forces. taylorandfrancis.comnumberanalytics.com While classical DLVO theory was developed for spherical microparticles, it has been adapted to describe the stability of more complex nanomaterials like nanotubes and two-dimensional (2D) nanoflakes. nih.gov

In the context of Cyrene™, a modified DLVO theory has been used to model and understand the interaction and stability of dispersed 2D nanomaterials, such as molybdenum disulfide (MoS₂) nanosheets. researchgate.netmdpi.comresearchgate.net This theoretical approach allows for the calculation of the total interaction energy between the nanosheets, providing insights that can help optimize their fabrication. mdpi.com The application of DLVO theory helps to explain how Cyrene™ can act as an effective solvent for liquid-phase exfoliation (LPE) to produce stable dispersions of layered materials. mdpi.com By analyzing the forces at play, the theory provides a framework for understanding the long-term stability of nanomaterial dispersions in this bio-based solvent. researchgate.net

Applications in Organic Synthesis and Catalysis

Reaction Media in Catalytic Transformations

Amide Bond Formation Reactions

Synthesis from Acid Chlorides and Amines

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and biomolecules. Cyrene™ has been successfully employed as a replacement for DMF in amide synthesis, offering a greener and more efficient protocol unimi.itresearchgate.netua.es. Bousfield et al. developed a protocol for synthesizing amides from acid chlorides and primary or secondary amines using Cyrene™ as the solvent. This method minimizes waste and often allows for product isolation via simple precipitation with water, leading to a significant increase in molar efficiency compared to conventional methods unimi.itresearchgate.net. Wilson et al. further evaluated Cyrene™ in HATU-mediated amide and peptide synthesis, confirming its competence as a substitute for DMF researchgate.net.

Table 1: Amide Synthesis Using Cyrene™ as Solvent

| Acid Chloride | Amine | Base | Yield (%) | Molar Efficiency (vs. DMF) | Reference |

| 4-Fluorobenzoyl chloride | Pyrrolidine | NEt₃ | High | Up to 55-fold increase | unimi.itresearchgate.net |

| 4-Fluorobenzoyl chloride | Benzylamine | NEt₃ | High | Up to 55-fold increase | unimi.itresearchgate.net |

| Benzoyl chloride | Aniline | NEt₃ | High | Up to 55-fold increase | unimi.itresearchgate.net |

| Acetyl chloride | Methylamine | NEt₃ | High | Up to 55-fold increase | unimi.itresearchgate.net |

Carbon-Carbon Bond Forming Reactions

Cyrene™ has proven effective in several important carbon-carbon bond-forming reactions, often providing comparable or superior results to traditional solvents.

Cyrene™ serves as an effective medium for aldol (B89426) condensation reactions. Witczak and colleagues have reported base-catalyzed direct aldol condensations between Cyrene™ and heterocyclic aldehydes, leading to the synthesis of exocyclic enones under mild conditions mdpi.com. Mencer and coworkers further demonstrated that Cyrene™ facilitates highly stereoselective aldol condensations with various aromatic aldehydes, yielding exocyclic carbohydrate enones unimi.itresearchgate.net. Cyrene™ also undergoes Claisen-Schmidt condensation with aldehydes, which can lead to spiro-derived exocyclic enones through double addition unimi.it.

Table 2: Aldol Condensation Reactions in Cyrene™

| Aldehyde Type | Reaction Conditions | Product Type | Key Findings | Reference |

| Heterocyclic Aldehydes | Base-catalyzed | Exocyclic Enones | Mild conditions, applicable to various aldehydes | mdpi.com |

| Aromatic Aldehydes | Base-catalyzed, highly stereoselective | Exocyclic Carbohydrate Enones | Efficient formation of enones | unimi.itresearchgate.net |

| Aromatic Aldehydes | Claisen-Schmidt condensation (double addition possible) | Spiro-derived Exocyclic Enones | Formation of enone structures | unimi.it |

The Baylis–Hillman reaction, which forms a new carbon-carbon bond between an activated alkene and an aldehyde, is another area where Cyrene™ shows promise as a green solvent. Hunt et al. evaluated Cyrene™ alongside other green solvents in Baylis–Hillman reactions, reporting high initial reaction rates and excellent yields mdpi.comresearchgate.net. Cyrene™ is considered a safer and greener alternative to commonly used dipolar aprotic solvents like DMF and 1,4-dioxane (B91453) for this transformation unimi.itnih.gov.

Table 3: Baylis–Hillman Reactions in Cyrene™

| Reactants | Catalyst (Typical) | Solvent | Key Findings | Reference |

| Activated alkene, Aldehyde | Tertiary amine/Phosphine | Cyrene™ | High initial rates of reaction, high yields, safer alternative to DMF/1,4-dioxane | mdpi.comunimi.itresearchgate.netnih.gov |

Aldol Condensations (e.g., Base-Catalyzed Exocyclic Enone Synthesis)

Green Protocols for Urea Synthesis

Cyrene™ facilitates efficient and waste-minimizing protocols for the synthesis of ureas from isocyanates and amines mdpi.comrsc.orgresearchgate.net. Camp et al. reported a method using Cyrene™ that eliminates toxic solvents like DMF and employs a simple work-up procedure, resulting in a significant increase in molar efficiency compared to industrial standards unimi.itrsc.orgresearchgate.net.

Table 4: Urea Synthesis Using Cyrene™

| Isocyanate | Amine | Solvent | Yield (%) | Molar Efficiency (vs. standard) | Reference |

| Phenyl isocyanate | Pyrrolidine | Cyrene™ | High | 28-fold increase | unimi.itrsc.orgresearchgate.net |

| Various | Primary/Secondary Amines | Cyrene™ | High | 28-fold increase | unimi.itrsc.orgresearchgate.net |

Sulfurization of Isocyanides to Isothiocyanates

A sustainable synthesis of isothiocyanates from isocyanides and elemental sulfur has been developed using Cyrene™ as a benign solvent. Meier et al. established a protocol employing catalytic amounts of amine bases, such as DBU (down to 2 mol%), in Cyrene™ or gamma-butyrolactone (B3396035) (GBL) at moderate temperatures (40 °C) mdpi.comkit.eduresearchgate.net. Cyrene™ demonstrated effectiveness, allowing for full conversion of isocyanides within a short reaction time kit.eduresearchgate.net. This method is considered a greener alternative to processes involving highly toxic reagents like thiophosgene (B130339) or carbon disulfide kit.edu.

Table 5: Sulfurization of Isocyanides to Isothiocyanates in Cyrene™

| Isocyanide | Sulfur Source | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| n-Dodecyl isocyanide | Elemental Sulfur | DBU (2 mol%) | Cyrene™ | 30 min | Quantitative | kit.eduresearchgate.net |

| Various | Elemental Sulfur | DBU (2 mol%) | Cyrene™ | Moderate | Moderate to High | kit.eduresearchgate.net |

Synthesis of Ruthenium(II) Polypyridyl Complexes

Cyrene™ has been successfully integrated into the synthesis of Ruthenium(II) polypyridyl complexes (RPCs), serving as a green alternative to DMF swan.ac.ukrsc.orgrsc.org. Researchers have utilized Cyrene™ in the preparation of Ru(N^N)₂Cl₂ intermediate complexes, where N^N represents ligands such as 2,2′-bipyridine (bpy) or 1,10-phenanthroline (B135089) and their methylated derivatives. Comparable yields to those obtained using DMF were achieved, and the resulting intermediates were used to synthesize MLCT-emissive RPCs, including the ubiquitous luminophore [Ru(bpy)₃]²⁺ swan.ac.ukrsc.orgrsc.org. This approach enhances the sustainability of synthesizing these important photoluminescent and potentially therapeutic compounds.

Table 6: Synthesis of Ruthenium(II) Polypyridyl Complexes Using Cyrene™

| Intermediate Complex | Ligand (N^N) | Yield (vs. DMF) | Final Complex ([Ru(N^N)₃]²⁺ or [Ru(N^N)₂(N'^N')]²⁺) | Reference |

| Ru(bpy)₂Cl₂ | 2,2′-bipyridine (bpy) | Comparable | [Ru(bpy)₃]²⁺ | swan.ac.ukrsc.orgrsc.org |

| Ru(phen)₂Cl₂ | 1,10-phenanthroline (phen) | Comparable | [Ru(phen)₃]²⁺ | swan.ac.ukrsc.orgrsc.org |

| Ru(Me-bpy)₂Cl₂ | Methylated 2,2′-bipyridine (e.g., 5,5′-dmbpy) | Comparable | Novel methylated RPCs | swan.ac.ukrsc.orgrsc.org |

List of Compound Names Mentioned:

Cyrene™ (Dihydrolevoglucosenone)

Acid Chlorides

Amines (Primary, Secondary)

Amides

Heterocyclic Aldehydes

Aromatic Aldehydes

Activated Alkenes

Isocyanides

Isothiocyanates

Elemental Sulfur

Isocyanates

Ureas

Ruthenium(II) polypyridyl complexes (RPCs)

2,2′-bipyridine (bpy)

1,10-phenanthroline (phen)

[Ru(bpy)₃]²⁺

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

GBL (gamma-butyrolactone)

DMF (N,N-dimethylformamide)

NMP (N-methyl-2-pyrrolidone)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Levoglucosenone (B1675106) (LGO)

Pyrrolidine

Aniline

Benzylamine

Methylamine

N-dodecyl isocyanide

Phenyl isocyanate

Ru(N^N)₂Cl₂

5,5′-dimethyl-bpy (5,5′-dmbpy)

Applications in Biocatalysis

The integration of biocatalysis into synthetic routes offers significant advantages in terms of selectivity, efficiency, and reduced environmental impact. Cyrene™ has demonstrated considerable promise as a reaction medium and co-solvent in various biocatalytic transformations, facilitating enzyme activity and stability.

Dihydrolevoglucosenone as a Reaction Medium and Catalyst

Cyrene™ has been explored as a reaction medium for biocatalytic processes, particularly those involving lipases and alcohol dehydrogenases (ADHs). The immobilized lipase (B570770) B from Candida antarctica (CAL-B) has shown activity in Cyrene™, yielding up to approximately 10 g of product per liter of solvent. Cross-linked enzyme aggregates (CLEAs) of lipases have also remained stable in Cyrene™, allowing for multiple catalytic cycles researchgate.netresearchgate.netnih.govmdpi.comrsc.org.

The hygroscopic nature of Cyrene™ allows it to form gem-diol structures with water, creating solvent mixtures with tunable polarities. This characteristic is particularly beneficial for biocatalysis, as it can optimize the microenvironment for enzyme activity, especially in aqueous systems researchgate.netresearchgate.netmdpi.com. For instance, Cyrene™ has been used as a co-solvent in the bioreduction of α-ketoesters to α-hydroxyesters catalyzed by alcohol dehydrogenases, where its presence, even at concentrations up to 30% v/v, did not negatively impact the reaction outcome and maintained high enantiomeric excess nih.govmdpi.comrsc.org. In esterification reactions, such as the monoesterification of glycerol (B35011) with benzoic acid catalyzed by CAL-B, Cyrene™ has shown high solvent capacity, comparable to 1,4-dioxane, and facilitated catalyst recycling nih.gov.

Process Chemistry Optimization in Synthetic Routines

Solvent Recyclability and Reusability in Multi-Step Syntheses

A key advantage of Cyrene™ in multi-step syntheses is its potential for efficient recovery and reuse. Its high miscibility with water facilitates straightforward removal from reaction mixtures via aqueous work-up, followed by solvent recovery through distillation mdpi.comrsc.org. This property is crucial for industrial applications, as it significantly reduces solvent waste and associated costs. Research efforts are ongoing to develop robust methods for Cyrene™ recovery and reuse, enhancing its circular economy potential nih.gov.

Energy Efficiency in Reaction Systems (e.g., Microwave-Assisted Synthesis)

Cyrene™ has proven to be an effective solvent in energy-efficient reaction systems, notably in microwave-assisted synthesis. Its high boiling point (227 °C) allows reactions to be conducted at elevated temperatures, which, when combined with microwave irradiation, can lead to substantial reductions in reaction times, often from hours or days to mere minutes, while maintaining or improving yields mdpi.comrsc.orgresearchgate.netanton-paar.com. For example, the synthesis of acylals using Cyrene™ under microwave irradiation achieved excellent yields in a few minutes, a significant improvement over conventional methods that can take days rsc.org. Furthermore, in certain extraction processes, the use of Cyrene™ has been noted to be energy-saving due to a lower energy duty compared to using water acs.org.

Scale-Up Considerations for Broader Industrial Adoption

The transition of Cyrene™ from laboratory research to industrial application is actively underway. Circa Group, the primary producer, has been instrumental in this development, with plans for industrial-scale production plants. The ReSolute project, for instance, aims to establish a 1,200 tonnes per year plant in France, with a roadmap to reach 80,000 tonnes of capacity by 2030 circa-group.comresolute-project.eulivescience.iobioenergyinternational.com. This scaling effort is supported by partnerships and funding, underscoring the growing industrial interest and the validation of Cyrene™'s potential as a commercial bio-based solvent. Its production from readily available biomass, such as cellulose (B213188) waste, and its favorable environmental profile, including biodegradability and low toxicity, position it favorably for broad industrial adoption across various sectors, including pharmaceuticals, materials science, and specialty chemicals mdpi.comcirca-group.comscribd.combiorenewables.org.

Applications in Materials Science and Engineering

Nanomaterial Processing and Dispersion

Cyrene's favorable properties, including its high viscosity (approximately 14.5 cP at 25 °C) and specific solubility parameters, are instrumental in its effectiveness for exfoliating layered materials mdpi.comresearchgate.netresearchgate.net. These characteristics contribute to efficient dispersion and stabilization of exfoliated nanosheets, minimizing re-aggregation and enabling the production of high-quality materials.

Cyrene has proven to be a highly effective solvent for the liquid-phase exfoliation of graphite (B72142) into graphene, offering advantages in terms of yield, quality, and environmental footprint compared to traditional solvents bioplasticsmagazine.comresearcher.lifefrontiersin.orgpcimag.comnih.gov. Its ability to facilitate the production of stable graphene dispersions and inks is crucial for printed electronics and other advanced applications.

The development of high-quality, stable, and conductive graphene inks is essential for the burgeoning field of printed electronics and wearable devices. Cyrene facilitates the creation of such inks, often outperforming traditional solvents like NMP and DMF merckgroup.combioplasticsmagazine.comrsc.orgfrontiersin.orgpcimag.comnih.govthegraphenecouncil.org. Research teams have successfully produced graphene inks using Cyrene, which can be directly applied to various substrates like textiles and paper for applications including transistors, sensors, antennas, and RFID tags bioplasticsmagazine.compcimag.comthegraphenecouncil.org. For instance, inks formulated with ethyl cellulose (B213188) (EC) and Cyrene have been used to create low-cost sensors for monitoring food freshness by detecting volatile organic compounds thegraphenecouncil.org. The use of Cyrene in these formulations provides a sustainable, environmentally friendly, and cost-effective route to sensing modules thegraphenecouncil.org. Furthermore, Cyrene-based graphene inks have enabled the fabrication of functional graphene-based electric circuits through screen printing researchgate.netnih.gov.

The efficiency of LPE is highly dependent on various parameters, including sonication time, initial graphite concentration, and solvent properties. Cyrene's physical properties, such as its viscosity and surface tension, are considered near-ideal for graphite exfoliation pcimag.comrsc.org. Studies have shown that Cyrene can achieve comparable or superior results to NMP with significantly reduced sonication times frontiersin.orgnih.gov. For example, research indicates that inks produced using Cyrene required only 8 hours of sonication to achieve similar sheet resistance values (approximately 1 Ω □⁻¹) as those produced using NMP, which required 48 hours frontiersin.orgnih.gov. This reduction in sonication time translates to lower energy consumption and potentially higher throughput in production processes frontiersin.orgnih.gov. While longer sonication times can increase graphene concentration, Cyrene's inherent properties allow for efficient exfoliation even with optimized, shorter durations rsc.orgwhiterose.ac.uk. Initial graphite concentrations of up to 5 mg mL⁻¹ in Cyrene showed an almost linear dependence on dispersed material, with concentrations of approximately 1 mg mL⁻¹ achievable even at 10 mg mL⁻¹ initial loading rsc.orgwhiterose.ac.uk.

A key advantage of using Cyrene in graphene processing is its ability to produce graphene flakes with fewer defects compared to NMP researchgate.netresearchgate.net. This reduction in defects significantly enhances the electrical conductivity of the resulting graphene materials researchgate.netnih.govresearchgate.net. The electrical conductivity of dried and compressed graphene laminates fabricated from Cyrene ink (processed with 8 hours of sonication) has been reported as 7.13 × 10⁴ S m⁻¹ frontiersin.orgnih.gov. This superior conductivity, attributed to the higher quality of graphene produced, is critical for applications in flexible electronics, sensors, and energy storage devices frontiersin.orgnih.gov.

Cyrene is also proving to be a promising green solvent for the exfoliation of various 2D TMDs, such as molybdenum disulfide (MoS₂) and tungsten disulfide (WS₂) mdpi.comnih.govresearchgate.net. The pursuit of environmentally friendly solvents is critical in this field, as traditional methods often rely on toxic organic solvents or require surfactants that can negatively impact the properties of the final nanomaterials mdpi.comnih.govresearchgate.net.

Cyrene enables the fabrication of monolayer and few-layered 2D TMDs through a versatile and less time-consuming liquid-phase exfoliation technique, notably without the need for surfactants mdpi.comnih.govresearchgate.net. This surfactant-free approach is highly advantageous as it avoids potential contamination and preserves the intrinsic properties of the TMDs, which is crucial for their electronic and biomedical applications mdpi.comnih.govresearchgate.net. Dispersions produced using Cyrene are stable, concentrated, and exhibit desirable features. Studies indicate that Cyrene can produce smaller-sized and mono/few-layered nanostructures with higher negative surface charge values compared to traditional organic solvents, making it a promising candidate for various applications mdpi.comnih.govresearchgate.net. The use of Cyrene in TMD exfoliation contributes to the development of sustainable and environmentally friendly methods for producing these advanced 2D materials mdpi.comnih.govresearchgate.net.

Data Tables

Table 1: Comparative Performance of Cyrene vs. Traditional Solvents for Graphene Exfoliation

| Property/Parameter | Cyrene™ | N-methyl-2-pyrrolidone (NMP) | Dimethylformamide (DMF) | Citation(s) |

| Source | Bio-derived (cellulose) | Petrochemical | Petrochemical | mdpi.commerckgroup.commdpi.combioplasticsmagazine.com |

| Toxicity | Very low | High | High | mdpi.commerckgroup.commdpi.combioplasticsmagazine.com |

| Viscosity (cP at 25 °C) | ~14.5 | ~1.67 | ~0.92 | mdpi.com |

| Solubility Parameters (δD, δP, δH) | (18.7, 10.8, 6.9) MPa¹/² | (18.0, 12.3, 7.2) MPa¹/² | N/A | researchgate.netresearchgate.net |

| Graphene Concentration (mg/mL) | Up to 10 (or 70 with stabilizer) | Up to 1 | Similar to NMP | frontiersin.orgnih.gov |

| Sonication Time for comparable quality | ~8 hours | ~48 hours | N/A | frontiersin.orgnih.gov |

| Electrical Conductivity (S/m) | ~7.13 x 10⁴ (for 8h sonication) | N/A | N/A | frontiersin.orgnih.gov |

| Defect Level | Lower | Higher | N/A | researchgate.netresearchgate.net |

| Dispersion Stability | High | High | High | frontiersin.orgnih.gov |

| Ink Quality | High | Good | Good | merckgroup.combioplasticsmagazine.comfrontiersin.orgpcimag.com |

| Environmental Impact | Low | High | High | mdpi.commerckgroup.commdpi.combioplasticsmagazine.com |

Table 2: Cyrene for Surfactant-Free Exfoliation of 2D TMDs

| Material | Exfoliation Method | Solvent | Surfactant Requirement | Key Advantages with Cyrene | Citation(s) |

| MoS₂, WS₂ | Liquid-Phase Exfoliation (LPE) | Cyrene™ | Surfactant-Free | Stable, concentrated dispersions; fewer defects; smaller flake size; higher negative surface charge | mdpi.comnih.govresearchgate.net |

| Graphene | Liquid-Phase Exfoliation (LPE) | Cyrene™ | Often Surfactant-Free | High-quality inks, enhanced conductivity, reduced sonication time | merckgroup.comfrontiersin.orgpcimag.comnih.govresearchgate.net |

| Hexagonal Boron Nitride (hBN) | Liquid-Phase Exfoliation (LPE) | Cyrene™ | N/A | Effective exfoliation medium | researchgate.net |

Compound List

Cyrene™ (Dihydrolevoglucosenone)

Graphene

N-methyl-2-pyrrolidone (NMP)

Dimethylformamide (DMF)

Transition Metal Dichalcogenides (TMDs)

Molybdenum disulfide (MoS₂)

Tungsten disulfide (WS₂)

Hexagonal boron nitride (hBN)

MXenes

Ethyl cellulose (EC)

Cellulose acetate (B1210297) butyrate (B1204436) (CAB)

Sodium cholate (B1235396) (SC)

Triton X-100

Rhodiasolv Polarclean (Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate)

Triacetin

Butyl lactate (B86563)

Polyvinylpyrrolidone (B124986) (PVP)

Two-Dimensional (2D) Transition Metal Dichalcogenide (TMD) Nanosheet Fabrication

Morphology and Size Control of Exfoliated Nanoflakes

Cyrene has emerged as a promising green solvent for the liquid-phase exfoliation (LPE) of two-dimensional (2D) materials, including graphene and transition metal dichalcogenides (TMDs) frontiersin.orgresearchgate.netmdpi.comresearchgate.netfrontiersin.org. This process allows for the production of high-quality, atomically thin nanosheets with controlled flake sizes and thicknesses, often without the need for surfactants frontiersin.orgresearchgate.netmdpi.comfrontiersin.org. Research indicates that Cyrene can yield smaller-sized nanostructures, particularly in the case of WS₂, compared to MoS₂, and can produce few-layered structures with higher negative surface charge values researchgate.netmdpi.com. While Cyrene's viscosity can influence visualization of morphology, it contributes to higher exfoliation yields and helps prevent significant sedimentation over time mdpi.comfrontiersin.org. These surfactant-free, stable colloidal suspensions are suitable for applications in electronics, energy storage, and advanced material fabrication frontiersin.org.

Carbon Nanotube Dispersion (e.g., Single-Walled Carbon Nanotubes)

Cyrene demonstrates significant efficacy as a dispersing medium for carbon nanotubes (CNTs), particularly single-walled carbon nanotubes (SWCNTs), offering a sustainable alternative to traditional solvents like N-methyl-2-pyrrolidone (NMP) frontiersin.orgswan.ac.uknih.govfrontiersin.orgwhiterose.ac.ukresearchgate.netswan.ac.uk.

Efficiency of Debundling and Dispersion Stability

Transmission Electron Microscopy (TEM) analyses have confirmed that Cyrene effectively debundles SWCNTs, leading to superior dispersion quality compared to NMP swan.ac.uknih.govfrontiersin.orgresearchgate.netswan.ac.ukdntb.gov.ua. Studies show that Cyrene enables higher concentrations of dispersed SWCNTs, reaching up to 0.038 mg/mL, which is notably higher than the 0.013 mg/mL achievable with NMP swan.ac.uknih.govresearchgate.netswan.ac.uk. Some research indicates concentrations as high as 0.27 mg/mL for CNTs, with dispersions remaining stable for up to six months whiterose.ac.uk. The stability of these Cyrene-based nanofluids containing SWCNTs is attributed to weak van der Waals interactions, specifically through X…π interactions between the solvent and the nanotubes frontiersin.orgfrontiersin.org.

Fabrication of Buckypapers

The dispersions of SWCNTs in Cyrene are utilized for the fabrication of buckypapers, which are thin films composed of entangled or aligned CNTs swan.ac.uknih.govfrontiersin.orgswan.ac.ukresearchgate.net. Buckypapers produced using Cyrene exhibit dense, uniform networks characterized by enhanced surface smoothness, indicating efficient CNT assembly and organization swan.ac.uknih.govswan.ac.uk.

Polymer and Membrane Technologies

Cyrene is being explored as a green and sustainable solvent for polymer processing, with a particular focus on the fabrication of membranes whiterose.ac.ukmdpi.comextrica.com. Its properties align with the growing demand for environmentally friendly alternatives to hazardous polar aprotic solvents commonly used in the industry.

Polymer Dissolution and Processing

Cyrene has demonstrated its capability to dissolve various synthetic and natural polymers whiterose.ac.ukmdpi.comresearchgate.net. Its solvent properties are being leveraged to develop novel processing routes for polymers, including those used in advanced membrane technologies.

Cyrene has proven effective in dissolving key membrane polymers such as Polyethersulfone (PES) and Poly(vinylidene fluoride) (PVDF) mdpi.comextrica.comresearchgate.netacs.org. Ketone solvents like Cyrene can achieve the dissolution of PVDF within two hours at temperatures between 60–90°C, a performance comparable to or better than conventional solvents like NMP and DMSO, which dissolve PVDF more slowly and are temperature-independent researchgate.net.

Membranes fabricated using Cyrene-based solutions exhibit enhanced characteristics. For instance, PES membranes prepared with Cyrene display well-organized finger-like structures, interconnected pores, superior porosity, and higher water permeability when compared to membranes produced using NMP swan.ac.uknih.govswan.ac.uk. Furthermore, the production of Cyrene is associated with lower CO₂ emissions compared to NMP and DMF, underscoring its environmental advantages nih.gov.

Processing of Polysulfone (PSf), Cellulose Acetate (CA), and Polyimide (PI)

The use of Cyrene™ as a solvent for processing common high-performance polymers like polysulfone (PSf), cellulose acetate (CA), and polyimide (PI) has been extensively investigated, particularly in the context of membrane fabrication.

Cellulose Acetate (CA): Cyrene™ serves as an effective green solvent for the phase inversion fabrication of CA membranes researchgate.netrsc.orgsciforum.netrsc.orgresearchgate.netwhiterose.ac.ukresearchgate.netresearchgate.netsciforum.net. Depending on the casting conditions, CA membranes produced using Cyrene™ can develop either finger-like or sponge-like structures whiterose.ac.uk. These Cyrene™-fabricated CA membranes often possess larger pore sizes, making them suitable for microfiltration (MF) applications researchgate.netresearchgate.net. For instance, a 12% CA membrane in Cyrene™ exhibited pore sizes ranging from 3.5 µm to 39.94 µm, while a 15% CA membrane showed smaller pores between 0.3430 µm and 0.363 µm researchgate.net. These membranes also tend to display hydrophilic properties researchgate.net.

Polyimide (PI): Cyrene™ is utilized in the fabrication of PI membranes, offering a more sustainable alternative to conventional solvents rsc.orgrsc.orgpcimag.comresearchgate.netwhiterose.ac.ukresearchgate.net. PI membranes processed with Cyrene™ can result in less viscous solutions and exhibit distinct porous structures whiterose.ac.uk. Additionally, Cyrene™ is being explored for the eco-friendly synthesis of polyimides, contributing to greener chemical processes plasticsengineering.org.

Formulation of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

Cyrene™ has emerged as a preferred solvent for formulating poly(lactic-co-glycolic acid) (PLGA) nanoparticles (NPs), offering a sustainable, non-toxic, and efficient method for drug delivery systems mdpi.comnih.govresearchgate.netacs.orgnih.gov. This approach circumvents the drawbacks of traditional methods, such as the use of harmful organic solvents or the high viscosity and plasticizing effects associated with some alternative non-toxic solvents mdpi.comnih.gov.

The formulation process using Cyrene™ is reported to be simple, fast, and non-toxic nih.govresearchgate.net. It has been demonstrated to produce small-sized blank PLGA NPs, approximately 220 nm in diameter, with a narrow size distribution and a highly negative surface charge (<-23 mV) nih.govresearchgate.net. Furthermore, Cyrene™ facilitates the encapsulation of lipophilic drugs like atorvastatin (B1662188) into PLGA NPs, achieving high drug loads with physicochemical characteristics comparable to blank NPs nih.govresearchgate.netnih.gov. Residual Cyrene™ content in the formulated NPs is typically low, reported to be less than 2.5% nih.govresearchgate.net. The biocompatibility of both Cyrene™ itself and the NPs formulated using it has also been successfully demonstrated nih.govresearchgate.net.

Synthesis of Poly(amide-imide) Wire Enamels

In the production of high-performance wire enamels, Cyrene™ is finding application in the synthesis of poly(amide-imide) (PAI) polymers whiterose.ac.ukpcimag.comwhiterose.ac.uk. Traditional solvents like NMP, DMF, and DMAc are facing increasing regulatory scrutiny due to their toxicity whiterose.ac.uk. PAI enamels synthesized using Cyrene™ have exhibited desirable properties, including chemical resistance, superior adhesion strength, and flexibility whiterose.ac.uk. These results are comparable to those achieved with NMP, but without the associated toxicity concerns whiterose.ac.uk. Cyrene™'s potential to replace these regulated solvents makes it a valuable component in the development of sustainable coatings for electrical wire insulation.

Membrane Fabrication via Phase Inversion

The phase inversion technique is a cornerstone of polymer membrane fabrication, and Cyrene™ is proving to be a valuable green solvent in this process, enabling the control of membrane morphology and performance.

Control of Membrane Pore Size and Porosity

In the context of polyethersulfone (PES) membranes, Cyrene™ has been shown to promote the formation of well-organized finger-like structures and interconnected pores, leading to superior porosity and enhanced water permeability compared to NMP-based membranes researchgate.net. When used with additives like polyvinylpyrrolidone (PVP), spray-coated PES membranes from Cyrene™-based dope (B7801613) solutions demonstrated more porous top surfaces with smaller pores (<100 nm) compared to knife-cast membranes rsc.org. Furthermore, Cyrene™ can produce membranes tailored for specific applications, ranging from reverse osmosis (<0.001 µm) to microfiltration (0.1-10 µm), by altering the polymer and casting solution viscosity whiterose.ac.uk.

Incorporation of Additives (e.g., Graphene) for Performance Modification

Cyrene™ is also an effective solvent for dispersing nanomaterials, such as carbon nanotubes (CNTs) and graphene, enabling the creation of composite membranes with modified properties whiterose.ac.ukresearchgate.netresearchgate.netnih.gov. It has demonstrated superior efficiency in dispersing single-walled carbon nanotubes (SWCNTs) at higher concentrations compared to NMP, facilitating the formation of dense, uniform buckypapers with enhanced surface smoothness and promising filtration performance researchgate.net.

In the fabrication of graphene-based composite membranes, Cyrene™ has been utilized in electrospinning processes for PVDF-HFP. These membranes, doped with graphene oxide (GO) and graphene nanoplatelets (GNPs), have shown excellent performance in water desalination via membrane distillation, achieving salt rejection rates exceeding 99.84% and demonstrating long-term stability researchgate.netacs.org. The compatibility of Cyrene™ with graphene derivatives is crucial for the sustainable processing of these advanced materials nih.gov. For PES/GO membranes, the highest porosity and pure water flux (PWF) were observed at a 0.3 wt% GO loading when using Cyrene™ as the solvent researchgate.net.

Table 1: Comparison of Cyrene™ with Traditional Polar Aprotic Solvents

| Property | Cyrene™ (Dihydrolevoglucosenone) | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) |

| Origin | Bio-based (Cellulose) | Fossil-based | Fossil-based | Fossil-based |

| Toxicity | Low | High | High | High |

| Biodegradability | High | Low | Low | Low |

| Boiling Point (°C) | 226-227 | 202 | 153 | 164.5-166 |

| Water Miscibility | Complete | Complete | Complete | Complete |

| Viscosity | Higher | Lower | Lower | Lower |

| HES Profile | Improved | Poor | Poor | Poor |

Table 2: PLGA Nanoparticle Characteristics Formulated with Cyrene™

| Nanoparticle Type | Solvent Used | Average Size (nm) | Zeta Potential (mV) | Reference |

| Blank PLGA NPs | Cyrene™ | ~220 | <-23 | nih.govresearchgate.net |

| Atorvastatin-loaded PLGA NPs | Cyrene™ | ~230 | -15 to -25 | researchgate.netnih.gov |

Table 3: Thermal Stability of PES Membranes

| Membrane Composition | Solvent Used | Thermal Decomposition Temperature (°C) | Reference |

| PES/C0 | Cyrene™ | 588.7 | whiterose.ac.uk |

| PES/N0 | NMP | 578.4 | whiterose.ac.uk |

Table 4: SWCNT Dispersion Concentration

| Solvent | SWCNT Concentration (mg mL⁻¹) | Reference |

| Cyrene™ | 0.038 | researchgate.net |

| NMP | 0.013 | researchgate.net |

Table 5: Cellulose Acetate (CA) Membrane Pore Size Ranges

| Polymer Concentration | Solvent Used | Pore Size Range (µm) | Reference |

| 12% CA | Cyrene™ | 3.5 - 39.94 | researchgate.net |

| 15% CA | Cyrene™ | 0.3430 - 0.363 | researchgate.net |

Studies on Water Permeability and Filtration Efficiency

Cyrene has demonstrated significant potential in the fabrication of advanced membranes and filtration systems, offering improved performance compared to conventional solvents. Polyethersulfone (PES) membranes prepared using Cyrene exhibit enhanced structural characteristics, including well-organized finger-like structures, interconnected pores, and superior porosity, which contribute to higher water permeability. swan.ac.uknih.govfrontiersin.org

In comparison to NMP-based membranes, PES membranes utilizing Cyrene show superior water filtration capacity, operating effectively at lower pressures across a range of filtration scales, from nanofiltration to microfiltration. frontiersin.org Furthermore, Cyrene facilitates the dispersion of single-walled carbon nanotubes (SWCNTs) at higher concentrations (0.038 mg mL⁻¹) than NMP (0.013 mg mL⁻¹). swan.ac.uknih.govresearchgate.net This improved dispersion leads to the fabrication of buckypapers with dense, uniform networks and enhanced surface smoothness, which translate into promising filtration performance for wastewater treatment and oil-water separation. swan.ac.uknih.govresearchgate.net

| Membrane Component | Solvent Used | Water Permeability | Porosity | Filtration Performance for Wastewater/Oil-Water Separation |

| Polyethersulfone (PES) | Cyrene | Superior | Superior | Promising |

| Polyethersulfone (PES) | NMP | Lower | Lower | Less effective |

Advanced Material Synthesis and Processing

Lignin (B12514952) Fractionation and Processing

Cyrene has emerged as a versatile and effective green solvent for the fractionation and processing of lignin, a complex biopolymer found in plant cell walls. Its properties make it a viable alternative to problematic solvents like DMF and dimethylacetamide (DMAc). researchgate.netunimi.it

Cyrene exhibits good solvency for various types of technical lignins. Organosolv lignin (OSL) demonstrates nearly complete solubility in Cyrene, while Kraft lignin (KL) and Soda lignin (SL) show partial solubility, typically in the range of 61-63%. researchgate.netunimi.it The addition of water to Cyrene can further enhance lignin solubility. This is attributed to the formation of a geminal diol structure from Cyrene in the presence of water, which increases the solvent's polarity and hydrogen bonding capacity. researchgate.netunimi.itmdpi.comfigshare.comrsc.org